Cas no 7451-53-8 (Ethyl N-(4-Bromophenyl)carbamate)

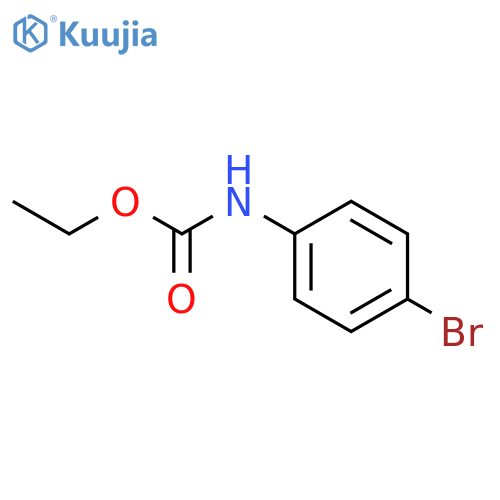

7451-53-8 structure

商品名:Ethyl N-(4-Bromophenyl)carbamate

Ethyl N-(4-Bromophenyl)carbamate 化学的及び物理的性質

名前と識別子

-

- ethyl (4-bromophenyl)carbamate

- carbamic acid, N-(4-bromophenyl)-, ethyl ester

- (4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER

- ETHYL N-(4-BROMOPHENYL)CARBAMATE

- Carbamic acid, 4-bromophenyl-, ethyl ester

- SCHEMBL1187780

- 7451-53-8

- DTXSID60294660

- p-bromophenylurethane

- D86004

- NSC97601

- EN300-43389

- NSC-97601

- BDBM173878

- Carbamic acid, 4-bromophenyl-, ethyl ester, ethyl (4-bromophenyl)carbamate

- AKOS000191992

- ethyl 4-bromophenylcarbamate

- CHEMBL3683934

- US9102622, 48.2

- CS-0249400

- Z31510257

- ZETBYFYOBYYVOE-UHFFFAOYSA-N

- ethyl(4-bromophenyl)carbamate

- STK489844

- Ethyl N-(4-Bromophenyl)carbamate

-

- MDL: MFCD00017808

- インチ: InChI=1S/C9H10BrNO2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2H2,1H3,(H,11,12)

- InChIKey: ZETBYFYOBYYVOE-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)NC1=CC=C(C=C1)Br

計算された属性

- せいみつぶんしりょう: 242.9895

- どういたいしつりょう: 242.989

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38.3Ų

- 疎水性パラメータ計算基準値(XlogP): 3

じっけんとくせい

- 密度みつど: 1.51

- ふってん: 257.5°C at 760 mmHg

- フラッシュポイント: 109.6°C

- 屈折率: 1.59

- PSA: 38.33

Ethyl N-(4-Bromophenyl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-43389-0.05g |

ethyl N-(4-bromophenyl)carbamate |

7451-53-8 | 95% | 0.05g |

$19.0 | 2023-06-12 | |

| TRC | B125198-200mg |

Ethyl N-(4-Bromophenyl)carbamate |

7451-53-8 | 200mg |

$ 115.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1247382-1g |

(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER |

7451-53-8 | 97% | 1g |

$215 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1247382-25g |

(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER |

7451-53-8 | 97% | 25g |

$1675 | 2024-06-06 | |

| Fluorochem | 080307-250mg |

Ethyl N-(4-bromophenyl)carbamate |

7451-53-8 | 250mg |

£37.00 | 2022-03-01 | ||

| Enamine | EN300-43389-0.25g |

ethyl N-(4-bromophenyl)carbamate |

7451-53-8 | 95% | 0.25g |

$37.0 | 2023-06-12 | |

| Enamine | EN300-43389-2.5g |

ethyl N-(4-bromophenyl)carbamate |

7451-53-8 | 95% | 2.5g |

$131.0 | 2023-06-12 | |

| 1PlusChem | 1P00FM44-25g |

(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER |

7451-53-8 | 97% | 25g |

$1034.00 | 2025-03-14 | |

| 1PlusChem | 1P00FM44-250mg |

(4-BROMOPHENYL)-CARBAMIC ACID ETHYL ESTER |

7451-53-8 | 95% | 250mg |

$124.00 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320070-250mg |

Ethyl n-(4-bromophenyl)carbamate |

7451-53-8 | 95+% | 250mg |

¥794.00 | 2024-07-28 |

Ethyl N-(4-Bromophenyl)carbamate 関連文献

-

1. An efficient one-pot synthesis of N,N′-disubstituted ureas and carbamates from N-acylbenzotriazolesAnoop S. Singh,Dhananjay Kumar,Nidhi Mishra,Vinod K. Tiwari RSC Adv. 2016 6 84512

7451-53-8 (Ethyl N-(4-Bromophenyl)carbamate) 関連製品

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量